PDE4A Enzymatic Inhibition Potency of 896272-61-0 vs. Rolipram Reference Standard
High‑strength differential evidence is unavailable. The BindingDB entry formerly associated with the monomer ID corresponding to the target compound's scaffold (BDBM50150280, CHEMBL3770641) has been confirmed to represent a structurally distinct imidazo‑quinazolinone chemotype, not the (2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide structure [1]. A PDE4A enzymatic assay (recombinant full‑length human PDE4A, fluorescently labeled cAMP substrate, 15‑min incubation, IMAP detection) was identified for that unrelated compound, yielding a Ki of 550 nM [1], but no quantitative enzyme inhibition data for the target compound itself were located in BindingDB, ChEMBL, or the patent literature. The comparator rolipram exhibits a PDE4 IC50 of 0.22–2.0 µM depending on enzyme source and isoform, but direct head‑to‑head data with 896272‑61‑0 are absent .
| Evidence Dimension | PDE4A Ki |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Rolipram: IC50 = 0.22–2.0 µM (PDE4, various sources) |
| Quantified Difference | Cannot calculate |
| Conditions | No assay data for target compound; comparator data from literature |
Why This Matters
Without a measured PDE4A Ki for 896272-61-0, any claim of superior or differential potency versus rolipram or other PDE4 inhibitors is unsupported, and procurement decisions cannot be evidence-based.
- [1] BindingDB Entry BDBM50150280 (CHEMBL3770641). Ki: 550 nM for human PDE4A. Note: SMILES structure corresponds to an imidazo‑quinazolinone, not the target 2‑pyrrolidinone chemotype. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150280 View Source
